Methyl 3-cyanopyridine-1(2H)-carboxylate
Description
Methyl 3-cyanopyridine-1(2H)-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at position 3 and a methyl carboxylate moiety at position 1.
Properties
CAS No. |
62218-43-3 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 3-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2-4H,6H2,1H3 |
InChI Key |
FPBJZINKBAWDBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Ring Closure
The construction of the pyridine ring system represents a foundational step in synthesizing methyl 3-cyanopyridine-1(2H)-carboxylate. A prominent strategy involves condensation reactions between carbonyl-containing precursors and nitrogen sources. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate under basic conditions facilitates cyclization via a Michael addition mechanism, yielding cyanopyridone intermediates. This method, adapted from the synthesis of analogous 3-cyanopyridines, proceeds through the following steps:
- Nucleophilic Attack : The methylene group of ethyl cyanoacetate attacks the aldehyde carbonyl of 2-chloroquinoline-3-carbaldehyde, forming a Knoevenagel adduct.
- Cyclization : Intramolecular attack by the nitrogen atom generates a tetracyclic intermediate.
- Aromatization : Elimination of ethanol and subsequent dehydrogenation yield the fully conjugated pyridine ring.
Key modifications for adapting this route to this compound include substituting ethyl cyanoacetate with methyl cyanoacetate and optimizing the base (e.g., potassium carbonate vs. sodium ethoxide) to favor ester retention. Reaction temperatures between 80–100°C in dimethylformamide (DMF) or toluene have shown to improve cyclization efficiency.
Tautomerization and Lactam-Lactim Equilibrium
The product of initial cyclization often exists as a tautomeric mixture of lactam and lactim forms. Infrared (IR) spectroscopy analyses of analogous compounds reveal absorption bands at 2215–2224 cm⁻¹ for the nitrile group and 1648–1652 cm⁻¹ for the carbonyl, with the latter’s reduced intensity indicating lactim dominance. Nuclear magnetic resonance (NMR) studies further confirm this equilibrium, with ¹H NMR spectra displaying split peaks for pyridinone-H (δ 6.97 ppm) and pyridine-H (δ 8.27 ppm) in a 92:8 ratio. Stabilizing the desired lactam form requires precise pH control (pH 3.5–7.0) and the use of aprotic solvents.
Functionalization via Cross-Coupling Reactions
Suzuki-Miyaura Arylation
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups at specific pyridine positions. In the synthesis of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, Suzuki-Miyaura coupling between methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and aryl boronic acids achieved yields of 35–84%. Adapting this protocol for this compound would involve:
- Catalyst System : Pd(dppf)Cl₂ (2–4 mol%) in a 3:1 DME:H₂O solvent mixture.
- Base : Potassium carbonate (6 equiv.) to facilitate transmetalation.
- Temperature : 100°C for 3–4.5 hours.
This method’s success hinges on the electrophilicity of the pyridine’s C-3 position, which can be enhanced by electron-withdrawing groups like the cyano substituent.
Cyanide Displacement Strategies
Direct introduction of the cyano group via nucleophilic aromatic substitution (SNAr) is feasible under strongly basic conditions. For example, treating methyl 3-bromopyridine-1(2H)-carboxylate with copper(I) cyanide (CuCN) in refluxing DMF replaces bromine with a cyano group. Yields for analogous reactions range from 60–75%, though regioselectivity challenges may arise due to competing ring-opening reactions.
Catalytic Reduction and Hydrogenation
Raney-Nickel-Mediated Cyanopyridine Reduction
The patent-pending reduction of 3-cyanopyridine to nicotinaldehyde using Raney nickel under mild conditions offers insights into preserving the cyano group during hydrogenation. Critical parameters include:
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 2–10 wt% (vs. substrate) |
| Solvent | Aqueous acetic acid |
| pH | 3.5–7.0 |
| Temperature | ≤40°C |
| Hydrogen Pressure | 0.2–5 bar |
| H₂ Uptake | ≤110% stoichiometric |
Under these conditions, the cyano group remains intact while reducing other functionalities, suggesting applicability for reductive esterification steps in this compound synthesis.
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Precursors
Methyl ester formation via Fischer esterification employs methanol and catalytic sulfuric acid. For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields >85%. However, the cyano group’s susceptibility to hydrolysis necessitates anhydrous conditions and temperatures below 50°C.
Transesterification of Ethyl Esters
Converting ethyl 3-cyanopyridine-1(2H)-carboxylate to its methyl counterpart via transesterification with sodium methoxide in methanol provides a high-yielding (78–92%) alternative. This method avoids direct handling of corrosive acids but requires rigorous removal of ethanol to shift equilibrium toward the methyl ester.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and functional group compatibility:
| Method | Yield (%) | Scalability | CN Stability | Ester Integrity |
|---|---|---|---|---|
| Cyclization | 65–84 | Moderate | High | Moderate |
| Suzuki Coupling | 35–84 | High | High | High |
| Catalytic Reduction | 70–90 | Industrial | High | N/A |
| Transesterification | 78–92 | Lab-scale | High | High |
Cyclization offers balanced efficiency but requires careful tautomer control. Suzuki coupling excels in regioselectivity but depends on brominated precursors. Catalytic reduction is optimal for large-scale production but necessitates specialized equipment.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates, while toluene improves yields by azeotropic removal of water. Mixed solvent systems (e.g., DME:H₂O 3:1) balance solubility and reactivity.
pH-Dependent Tautomerization
Maintaining pH 5–6 during workup minimizes lactim formation, as evidenced by NMR peak integration. Acidic conditions (pH <4) promote lactam precipitation, facilitating isolation.
Catalyst Recycling in Cross-Coupling
Pd(dppf)Cl₂ recovery via silica gel filtration achieves 78% catalyst reuse over three cycles without significant activity loss, reducing production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-carboxypyridine-1(2H)-carboxylate.
Reduction: 3-aminopyridine-1(2H)-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown its potential as an intermediate in the synthesis of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-cyanopyridine-1(2H)-carboxylate is primarily based on its ability to interact with various molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 3-cyanopyridine-1(2H)-carboxylate shares functional groups with several analogs:
- Methyl 1-methyl-β-carboline-3-carboxylate (): Contains a β-carboline core (indole fused to pyridine) with a methyl ester. The pyridine ring in this compound is fully aromatic, whereas the target compound has a partially saturated 1(2H)-pyridone ring.
- Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (): Features a thienopyridine scaffold with amino and aryl substituents. The cyano group in the target compound may enhance electrophilicity compared to the amino group here.
- Methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (): Combines a benzothiazole ring with a pyrrolidone-carboxylate. The pyridine ring in the target compound offers distinct electronic properties compared to benzothiazole.
Table 1: Key Structural and Functional Differences
Challenges and Limitations
- Stability: The cyano group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, unlike the more stable ester or amino groups in analogs.
- Synthetic Complexity: Introducing both cyano and carboxylate groups on a pyridine ring requires precise regioselective methods, which are less documented in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
